4-Amino-6-methylpicolinaldehyde
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Overview
Description
4-Amino-6-methylpicolinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of picolinaldehyde, featuring an amino group at the 4-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpicolinaldehyde.
Amination: The aldehyde group is protected, and the 4-position is then aminated using suitable reagents such as ammonia or primary amines under controlled conditions.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-6-methylpicolinic acid.
Reduction: 4-Amino-6-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-methylpicolinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpicolinaldehyde: Similar structure but with the methyl group at the 2-position.
4-Amino-6-chloropicolinaldehyde: Similar structure but with a chlorine atom at the 6-position.
4-Amino-6-methylpyridine-2-carbaldehyde: Similar structure but with a different functional group at the 2-position.
Uniqueness
4-Amino-6-methylpicolinaldehyde is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-amino-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3,(H2,8,9) |
InChI Key |
ARMWBOWRUSJDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)N |
Origin of Product |
United States |
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